molecular formula C6H3ClF3NO3S B3395105 5-Chloropyridin-3-yl trifluoromethanesulfonate CAS No. 150145-19-0

5-Chloropyridin-3-yl trifluoromethanesulfonate

Cat. No.: B3395105
CAS No.: 150145-19-0
M. Wt: 261.61 g/mol
InChI Key: JJLIHTCEFNQHGH-UHFFFAOYSA-N
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Description

5-Chloropyridin-3-yl trifluoromethanesulfonate is a chemical compound . It can be used as an intermediate in the preparation of positron emission tomography (PET) radioligand .


Molecular Structure Analysis

The molecular formula of this compound is C6H3ClF3NO3S . Unfortunately, the search results do not provide specific details about its molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 261.61 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Properties

IUPAC Name

(5-chloropyridin-3-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO3S/c7-4-1-5(3-11-2-4)14-15(12,13)6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLIHTCEFNQHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569809
Record name 5-Chloropyridin-3-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150145-19-0
Record name 5-Chloropyridin-3-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoromethanesulfonic anhydride (5.0 mL, 30 mmol) was dissolved in CH2Cl2 (100 mL), and cooled to 0° C. 5-Chloro-3-pyridinol (3.10 g, 23.9 mmol), and triethylamine (6.5 mL, 47 mmol) were dissolved in CH2Cl2 (50 mL), and the resulting solution was added to the cold trifluoromethanesulfonic anhydride solution dropwise via cannula. The resulting dark brownish-red solution was stirred at 0° C. for 5 minutes, and then the ice bath was removed and the reaction mixture was allowed to warm to ambient temperature. After stirring for 16 h at ambient temperature the reaction was quenched by pouring into water and basified by addition of saturated aqueous sodium carbonate. The basic aqueous phase was extracted with CH2Cl2 (2.times.50 mL), the combined organics dried over Na2SO4, filtered and concentrated in vacuo. The resulting black viscous oil was filtered through a plug of silica gel and fractions were collected while eluting with 1:1 hexane:ethyl acetate. Fractions containing the desired product were combined, concentrated in vacuo, and further purified by column chromatography eluting with 15:1 then 10:1 hexane:ethyl acetate to afford 5-chloro-3-pyridinyl trifluoromethanesulfonate (3.68 g, 59% yield) as a golden liquid. 1H NMR (CDCl3, 300 MHz) Δ8.65 (d, J=2 Hz, 1H), 8.52 (d, J=2 Hz, 1H), 7.70 (t, J=3 Hz, 1H). MS (ESI) 261 (M+, 35Cl), 263 (M+, 37Cl).
Quantity
5 mL
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reactant
Reaction Step One
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100 mL
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3.1 g
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6.5 mL
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reactant
Reaction Step Two
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50 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloropyridin-3-yl trifluoromethanesulfonate
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5-Chloropyridin-3-yl trifluoromethanesulfonate
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5-Chloropyridin-3-yl trifluoromethanesulfonate
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5-Chloropyridin-3-yl trifluoromethanesulfonate
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5-Chloropyridin-3-yl trifluoromethanesulfonate
Reactant of Route 6
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5-Chloropyridin-3-yl trifluoromethanesulfonate

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